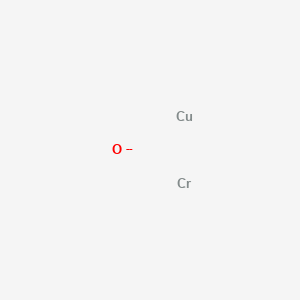
Chromium copper oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium copper oxide, also known as copper chromium oxide, is a compound that combines the properties of both chromium and copper oxides. It is known for its unique electrical, optical, and catalytic properties. This compound is often used in various industrial and scientific applications due to its stability and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium copper oxide can be synthesized using several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal synthesis. One common method involves the use of a sol-gel precursor solution combined with ultrasonic spray pyrolysis. This method allows for the deposition of thin films of this compound with controlled stoichiometry and doping levels .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves mixing chromium oxide and copper oxide powders, followed by heating the mixture at high temperatures (typically around 800-1000°C) in an inert or reducing atmosphere. This process ensures the formation of a homogeneous compound with desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium copper oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Chromium copper oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of chromium copper oxide involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, enhancing the reaction rate. In biological applications, its antimicrobial properties are attributed to the generation of reactive oxygen species that damage microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Chromium copper oxide is unique compared to other similar compounds due to its combination of electrical conductivity, optical transparency, and catalytic efficiency. Similar compounds include:
Copper oxide (CuO): Known for its high electrical conductivity but lacks the optical transparency of this compound.
Chromium oxide (Cr2O3): Exhibits excellent thermal stability and corrosion resistance but does not possess the same level of electrical conductivity as this compound.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
11104-65-7 |
|---|---|
Molekularformel |
CrCuO |
Molekulargewicht |
131.54 g/mol |
IUPAC-Name |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
InChI-Schlüssel |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
Kanonische SMILES |
[O].[Cr].[Cu] |
Key on ui other cas no. |
11104-65-7 |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















